3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate
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Overview
Description
3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate typically involves the acylation of 3-oxo-1,3-dihydro-2-benzofuran with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-Oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide
- 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid .
Uniqueness: 3-Oxo-1,3-dihydro-2-benzofuran-4,5-diyl diacetate is unique due to its specific structural features and the presence of acetate groups, which influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61407-18-9 |
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Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(4-acetyloxy-3-oxo-1H-2-benzofuran-5-yl) acetate |
InChI |
InChI=1S/C12H10O6/c1-6(13)17-9-4-3-8-5-16-12(15)10(8)11(9)18-7(2)14/h3-4H,5H2,1-2H3 |
InChI Key |
MMEOLYOAZNKEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(COC2=O)C=C1)OC(=O)C |
Origin of Product |
United States |
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